A-935142

Vue d'ensemble

Description

A-935142 est un composé organique synthétique connu pour son rôle d'activateur du canal du gène humain apparenté à l'éther-à-go-go (hERG, Kv 11.1) . Ce composé améliore les courants hERG en ralentissant l'inactivation, en favorisant l'activation, en réduisant l'inactivation et en raccourcissant la repolarisation auriculaire et ventriculaire .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour A-935142 ne sont pas largement documentées dans les sources publiques. Il est généralement synthétisé dans des laboratoires spécialisés dans des conditions contrôlées. Les méthodes de production industrielle impliqueraient probablement des processus de synthèse organique en plusieurs étapes, notamment la préparation d'intermédiaires et les étapes de purification finale .

Analyse Des Réactions Chimiques

A-935142 subit divers types de réactions chimiques, notamment :

Oxydation et réduction : Ces réactions peuvent modifier l'état d'oxydation du composé, affectant ainsi son activité.

Substitution : Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents halogénants et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'activité des canaux ioniques.

Biologie : Aide à comprendre le rôle des canaux hERG dans les processus cellulaires.

Médecine : Applications thérapeutiques potentielles dans le traitement des arythmies cardiaques en modulant l'activité des canaux hERG.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les canaux ioniques

Mécanisme d'action

This compound exerce ses effets en améliorant les courants hERG d'une manière complexe. Il facilite l'activation, réduit l'inactivation et ralentit la désactivation des canaux hERG. Cela entraîne l'abréviation de la repolarisation auriculaire et ventriculaire, ce qui est crucial pour maintenir un rythme cardiaque normal .

Applications De Recherche Scientifique

Cardiac Electrophysiology

A-935142 has been studied for its effects on cardiac action potentials and hERG current modulation. Research indicates that this compound enhances hERG currents in a concentration-dependent manner, facilitating activation and reducing inactivation of the hERG channel. In experiments involving canine Purkinje fibers and guinea pig atrial tissue, this compound was shown to shorten the action potential duration, which is critical in managing arrhythmias associated with LQTS .

Combination Therapy Studies

In studies assessing the interaction between this compound and known hERG blockers like sotalol and terfenadine, findings suggest that this compound does not compete for binding sites with these blockers. Instead, it enhances the hERG current even in their presence, indicating its potential utility in combination therapies for patients with inherited or acquired forms of LQTS .

Toxicology and Safety Assessments

Research has also focused on the cardiotoxicity associated with various compounds through hERG channel interactions. This compound serves as a model compound in structure-based predictions of hERG-related cardiotoxicity. This application is crucial for drug development, as understanding these interactions can help mitigate adverse effects during clinical trials .

Pharmacological Activation for Long QT Syndrome Management

Recent studies have highlighted the pharmacological activation of hERG channels as a promising strategy for managing Long QT Syndrome. This compound's ability to activate hERG channels makes it a candidate for further exploration in clinical settings aimed at correcting electrophysiological abnormalities linked to this condition .

Research Methodologies

The methodologies employed in studies involving this compound include whole-cell voltage clamp techniques using HEK293 cells expressing the hERG channel. These approaches allow researchers to quantify the effects of this compound on ion currents accurately and assess its pharmacological properties .

Table: Summary of Key Findings from Research on this compound

| Study Reference | Objective | Key Findings | Implications |

|---|---|---|---|

| Su et al., 2009 | Evaluate effects on hERG current | Enhanced hERG current; shortened action potential duration | Potential treatment for LQTS |

| Casis et al., 2006 | Investigate interaction with blockers | Non-competitive enhancement of current | Useful in combination therapies |

| Recent Toxicology Studies | Assess cardiotoxicity risks | Structure-based predictions show promise | Guides drug development safety evaluations |

Mécanisme D'action

A-935142 exerts its effects by enhancing hERG currents in a complex manner. It facilitates activation, reduces inactivation, and slows deactivation of the hERG channels. This results in the abbreviation of atrial and ventricular repolarization, which is crucial for maintaining normal cardiac rhythm .

Comparaison Avec Des Composés Similaires

A-935142 est unique dans son activation spécifique des canaux hERG. Les composés similaires comprennent :

E-4031 : Un bloqueur connu des canaux hERG.

Dofétilide : Un autre bloqueur des canaux hERG utilisé en milieu clinique.

Astemizole : Un antihistaminique avec des propriétés de blocage des hERG.

This compound se distingue par sa capacité à améliorer les courants hERG, tandis que les composés similaires énumérés ci-dessus agissent principalement comme des bloqueurs.

Activité Biologique

A-935142 is a compound recognized for its role as a potassium channel enhancer , specifically targeting the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is crucial for cardiac repolarization, and its modulation can significantly influence cardiac action potentials and arrhythmogenesis. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cardiac physiology, and relevant studies.

This compound enhances hERG current in a concentration-dependent manner. It does not compete with the binding of known hERG blockers like dofetilide, indicating that it operates through a unique mechanism rather than simple competitive inhibition. The compound has been shown to:

- Facilitate activation of the hERG channel.

- Shift voltage dependence of inactivation positively, which can lead to increased hERG current under certain conditions.

- Accelerate activation and slow deactivation of the channel, which is critical for maintaining normal cardiac rhythm .

Effects on Cardiac Action Potentials

The impact of this compound on cardiac action potentials has been extensively studied. Key findings include:

- At a concentration of 3 µM, this compound shortens the action potential duration (APD) by approximately 70% in guinea pig ventricular myocytes. This shortening effect is significant as it can lead to reduced risk of drug-induced torsades de pointes (TdP) under specific conditions .

- In isolated guinea pig hearts, this compound was effective in preventing TdP induced by hypokalemia and other hERG blockers when administered prior to these agents .

Table 1: Summary of Key Findings

Case Study: Interaction with Other hERG Blockers

A study investigated the interaction between this compound and standard hERG blockers such as sotalol and terfenadine. The results indicated that:

- This compound could mitigate some of the adverse effects induced by these blockers when used in combination, suggesting a potential therapeutic application in managing drug-induced arrhythmias .

Potential Clinical Applications

Given its ability to enhance hERG function and shorten APD, this compound may have potential applications in treating conditions associated with prolonged QT syndrome or other arrhythmogenic disorders. However, caution is warranted due to the proarrhythmic risk associated with excessive shortening of the APD at high concentrations.

Propriétés

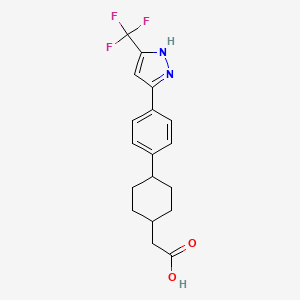

IUPAC Name |

2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2/c19-18(20,21)16-10-15(22-23-16)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-17(24)25/h5-8,10-12H,1-4,9H2,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHFQSYEKIEMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NNC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.